molecular formula C12H12N2O5 B12533189 Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate CAS No. 652969-90-9

Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate

Cat. No.: B12533189
CAS No.: 652969-90-9
M. Wt: 264.23 g/mol
InChI Key: YVXLJCKPPBYVCA-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is efficient and yields the desired indole derivative with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound’s indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry.

Properties

CAS No.

652969-90-9

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

ethyl 1-hydroxy-2-methyl-6-nitroindole-3-carboxylate

InChI

InChI=1S/C12H12N2O5/c1-3-19-12(15)11-7(2)13(16)10-6-8(14(17)18)4-5-9(10)11/h4-6,16H,3H2,1-2H3

InChI Key

YVXLJCKPPBYVCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=CC(=C2)[N+](=O)[O-])O)C

Origin of Product

United States

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